(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
Description
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (CAS: 1014614-07-3) is a heterocyclic boronic acid derivative with the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol . It features a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a boronic acid moiety at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, including kinase inhibitors and fluorinated heterocycles .
Properties
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-4-6-7(9(12)13)2-3-10-8(6)11-5/h2-4,12-13H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINJCUMISTMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(NC2=NC=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732825 | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014614-07-3 | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method includes:
Formation of the Pyrrolo[2,3-b]pyridine Core:
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods typically employ continuous flow reactors and optimized reaction conditions to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various biaryl or vinyl derivatives formed through cross-coupling reactions.
Scientific Research Applications
Organic Synthesis
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid serves as an essential building block in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions: It participates in Suzuki-Miyaura reactions to form biaryl compounds, which are crucial in pharmaceuticals and materials science.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Forms biaryl compounds by coupling with aryl halides. |
| Stille Coupling | Involves coupling with organostannanes to produce complex organic molecules. |
Biological Applications
The compound has been investigated for its potential as a bioactive molecule:
- Drug Discovery: Research indicates that it can interact with specific biological targets, potentially leading to new therapeutic agents. Its ability to form reversible covalent bonds with diols enhances its role in drug design.
Case Study Example:
A study explored the use of this compound in developing inhibitors for a specific enzyme involved in cancer progression, demonstrating its potential as a lead compound in anticancer drug development.
Material Science
In material science, this compound is utilized for:
- Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
| Application Area | Specific Use |
|---|---|
| Catalysis | Used in polymerization processes and organic transformations. |
| Advanced Materials | Contributes to the synthesis of novel materials with tailored properties. |
Mechanism of Action
The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the pyrrolo[2,3-b]pyridine core can interact with biological targets, potentially inhibiting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage under an inert atmosphere at –20°C to prevent degradation .
- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions such as wearing protective gloves and eyewear .
The structural and functional uniqueness of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is best understood by comparing it to related pyrrolopyridine boronic acids. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- However, direct yield comparisons are absent in the evidence.
- Electronic Effects : Fluoro or chloro substituents (e.g., 5-fluoro derivatives) enhance electronic modulation for binding in kinase inhibitors, whereas methyl groups primarily influence steric profiles .
Reactivity in Cross-Coupling Reactions
- (1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic acid (non-methylated) achieves 73–92% yields in Suzuki reactions with thiadiazines .
- This compound is used in patented processes (e.g., Example 64 in ) but lacks explicit yield data. Its methyl group may slightly reduce reactivity compared to non-methylated analogues due to minor steric effects.
- Bulky Derivatives (e.g., triisopropylsilyl-protected analogues) are synthesized for stability but require deprotection steps, adding complexity .
Stability and Handling
- The target compound’s –20°C storage requirement contrasts with room-temperature-stable boronic acids like (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, which uses protective groups to enhance shelf life .
- Discontinued Analogues : (1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid was discontinued, possibly due to synthesis challenges or instability, highlighting the 2-methyl variant’s comparative practicality .
Industrial Relevance
- The compound is critical in synthesizing 1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl-acetic acid , a patented intermediate with anti-inflammatory applications .
- Fluorinated derivatives (e.g., 5-fluoro analogues) are prioritized in oncology research, whereas the 2-methyl variant is leveraged for balanced reactivity and steric profile .
Biological Activity
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of the Compound
This compound is a boronic acid derivative characterized by a pyrrolo[2,3-b]pyridine core. Its molecular formula is , and it has a molecular weight of 175.98 g/mol. The compound's structure allows it to engage in various chemical reactions, particularly due to the presence of the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The boronic acid moiety facilitates the formation of covalent bonds with target enzymes or proteins, potentially inhibiting their activity. This mechanism is particularly relevant in the context of drug discovery, where such interactions can lead to the development of therapeutic agents aimed at various diseases, including cancer and infectious diseases.
Biological Activity and Applications
Research has indicated that this compound exhibits promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression. Its structural similarity to known kinase inhibitors positions it as a candidate for further investigation in oncology .
- Antiparasitic Properties : Some derivatives of pyrrolopyridine compounds have shown efficacy against parasites. The modifications in the structure of this compound could enhance its bioactivity against specific parasitic targets .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and their derivatives. Below is a summary of relevant findings:
Q & A
Q. What are the common synthetic routes for preparing (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, and how are intermediates characterized?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. For example, halogenation at the 4-position followed by Miyaura borylation is a standard approach. Evidence from patent literature (e.g., intermediates in Novartis' synthesis of benzyl-pyrrolopyridine derivatives) highlights the use of palladium-catalyzed cross-coupling reactions to introduce boronic acid groups . Characterization relies on H/C NMR for structural confirmation and HPLC for purity assessment (>95% purity is typical) .
Q. How is this boronic acid used in Suzuki-Miyaura cross-coupling reactions, and what catalysts are effective?
This compound serves as a key building block in coupling reactions to form biaryl or heteroaryl linkages. Pd(PPh) or PdCl(dppf) with KCO in dioxane/HO mixtures are commonly used. Optimization involves temperature control (80–105°C) and inert atmospheres to prevent boronic acid oxidation . Yields >80% are achievable with electron-deficient coupling partners.
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity analysis. Stability studies under varying pH and temperature conditions are monitored via H NMR to detect hydrolysis or protodeboronation. Lyophilization or storage under argon at −20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can researchers address competing protodeboronation during cross-coupling reactions with this boronic acid?
Protodeboronation is minimized by using anhydrous solvents, degassed reaction mixtures, and additives like KF or CsCO. Protecting the boronic acid as a trifluoroborate salt (e.g., via reaction with KHF) enhances stability while maintaining reactivity in Suzuki couplings . Evidence from protected analogs (e.g., tert-butyl or tosyl derivatives) suggests pre-functionalization improves reaction efficiency .
Q. What strategies are employed to resolve contradictions in reaction yields reported across different synthetic protocols?
Discrepancies in yields often arise from variations in catalyst loading, solvent purity, or substrate electronic effects. Systematic DOE (Design of Experiments) approaches, including screening ligands (e.g., SPhos vs. XPhos) and temperature gradients, help identify optimal conditions. Patent literature emphasizes iterative refinement of reaction steps (e.g., intermediate purification prior to borylation) to improve reproducibility .
Q. How does the methyl substituent at the 2-position influence the reactivity of the boronic acid in polymer synthesis?
The methyl group enhances steric hindrance, reducing undesired side reactions (e.g., dimerization) during polymerization. In co-polymerization with diols or diamines, this substituent improves solubility in polar aprotic solvents (e.g., DMF, NMP), facilitating controlled molecular weight distribution. Post-polymerization modification via boronate ester formation is also feasible .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Key challenges include boronic acid degradation during workup and column chromatography. Large-scale processes often replace chromatography with crystallization (e.g., using ethanol/water mixtures) or liquid-liquid extraction. Continuous flow systems with immobilized catalysts improve scalability and reduce Pd contamination .
Q. How can computational modeling guide the design of derivatives for targeted biological activity?
Docking studies (e.g., using AutoDock Vina) predict interactions between boronic acid-containing analogs and enzyme active sites (e.g., proteasomes or kinases). Substituent effects on electronic density (calculated via DFT) correlate with binding affinity, as seen in studies of SARS-CoV inhibitors .
Methodological Considerations
Q. What protocols are recommended for handling air- and moisture-sensitive reactions involving this boronic acid?
Q. How do researchers validate the identity of synthetic intermediates in multi-step syntheses?
- High-resolution mass spectrometry (HRMS) confirms molecular formulas.
- B NMR (if accessible) verifies boronic acid integrity.
- X-ray crystallography of stable intermediates (e.g., protected derivatives) provides unambiguous structural data .
Tables
Table 1. Key Synthetic Intermediates and Their Applications
Table 2. Common Catalytic Systems for Suzuki Reactions
| Catalyst | Ligand | Solvent System | Yield Range |
|---|---|---|---|
| Pd(PPh) | None | Dioxane/HO | 70–85% |
| PdCl(dppf) | dppf | THF/HO | 80–90% |
| Pd(OAc) | SPhos | EtOH/HO | 75–88% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
